2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol)
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Overview
Description
2,2’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol) is a complex organic compound characterized by its unique structure, which includes multiple nitro and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol) typically involves multiple steps, starting with the nitration of phenolic compounds. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The process involves careful control of temperature and reaction time to ensure the desired substitution pattern on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol) can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2,2’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol) involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can affect cellular processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
- 4,4’-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis-1,3-benzenediol
Uniqueness
2,2’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol) is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable subject of study.
Properties
CAS No. |
59919-97-0 |
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Molecular Formula |
C20H15N3O9 |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
2,4-bis[(2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol |
InChI |
InChI=1S/C20H15N3O9/c24-18-12(3-1-5-15(18)21(27)28)7-11-8-14(20(26)17(9-11)23(31)32)10-13-4-2-6-16(19(13)25)22(29)30/h1-6,8-9,24-26H,7,10H2 |
InChI Key |
LSRIJERPDYDEOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)CC2=CC(=C(C(=C2)[N+](=O)[O-])O)CC3=C(C(=CC=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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